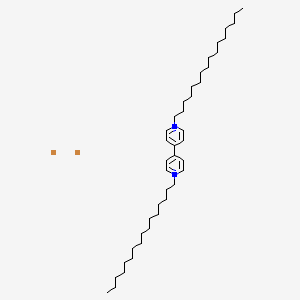
1,1'-Dihexadecyl-4,4'-bipyridin-1-ium dibromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-Dihexadecyl-4,4’-bipyridin-1-ium dibromide is a chemical compound belonging to the bipyridinium family. These compounds are known for their electrochemical properties and are often referred to as viologens. The compound is characterized by its two hexadecyl chains attached to the nitrogen atoms of the bipyridinium core, and it is typically found in its dibromide salt form.
Méthodes De Préparation
The synthesis of 1,1’-Dihexadecyl-4,4’-bipyridin-1-ium dibromide can be achieved through a series of chemical reactions. One common method involves the Zincke reaction, where rigid, electron-rich aromatic diamines react with 1,1’-bis(2,4-dinitrophenyl)-4,4’-bipyridinium salts . This reaction produces conjugated oligomers containing bipyridinium units. The reaction conditions typically involve the use of solvents like acetone and reagents such as triethylamine and trifluoroacetic acid .
Analyse Des Réactions Chimiques
1,1’-Dihexadecyl-4,4’-bipyridin-1-ium dibromide undergoes various chemical reactions, including:
Applications De Recherche Scientifique
1,1’-Dihexadecyl-4,4’-bipyridin-1-ium dibromide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1,1’-Dihexadecyl-4,4’-bipyridin-1-ium dibromide involves its ability to undergo reversible redox reactions. The bipyridinium core can accept and donate electrons, making it a versatile component in electrochemical systems. The hexadecyl chains provide hydrophobic properties, allowing the compound to interact with lipid membranes and other hydrophobic environments .
Comparaison Avec Des Composés Similaires
1,1’-Dihexadecyl-4,4’-bipyridin-1-ium dibromide can be compared to other viologens such as:
1,1’-Dioctadecyl-4,4’-bipyridinium dibromide: Similar in structure but with longer octadecyl chains.
Methyl viologen dichloride hydrate: A simpler viologen with methyl groups instead of hexadecyl chains.
Ethyl viologen dibromide: Another viologen with ethyl groups, used in similar electrochemical applications.
The uniqueness of 1,1’-Dihexadecyl-4,4’-bipyridin-1-ium dibromide lies in its specific combination of hydrophobic hexadecyl chains and the electroactive bipyridinium core, making it suitable for specialized applications in both aqueous and non-aqueous environments .
Propriétés
Numéro CAS |
87582-24-9 |
|---|---|
Formule moléculaire |
C42H74Br2N2 |
Poids moléculaire |
766.9 g/mol |
Nom IUPAC |
1-hexadecyl-4-(1-hexadecylpyridin-1-ium-4-yl)pyridin-1-ium;dibromide |
InChI |
InChI=1S/C42H74N2.2BrH/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-35-43-37-31-41(32-38-43)42-33-39-44(40-34-42)36-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;;/h31-34,37-40H,3-30,35-36H2,1-2H3;2*1H/q+2;;/p-2 |
Clé InChI |
QUGJFLCIVWZZFH-UHFFFAOYSA-L |
SMILES canonique |
CCCCCCCCCCCCCCCC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CCCCCCCCCCCCCCCC.[Br-].[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


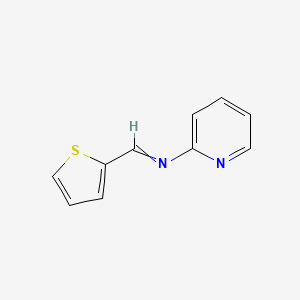
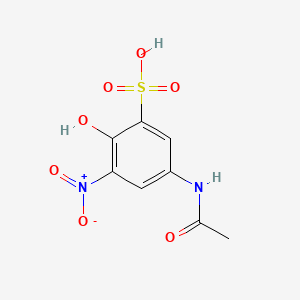
![4-[2-(Dimethylamino)ethyl]benzonitrile](/img/structure/B14412200.png)
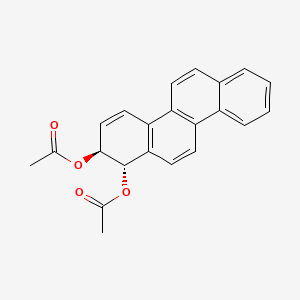
![(Z)-oxido-propyl-[(4-sulfamoylphenyl)hydrazinylidene]azanium](/img/structure/B14412210.png)
![N-[7-(adamantane-1-carbonylamino)heptyl]adamantane-1-carboxamide](/img/structure/B14412214.png)
![Ethyl {1-[2-(acetyloxy)ethyl]-4-bromo-1H-pyrrol-2-yl}acetate](/img/structure/B14412221.png)
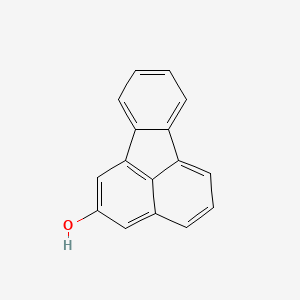
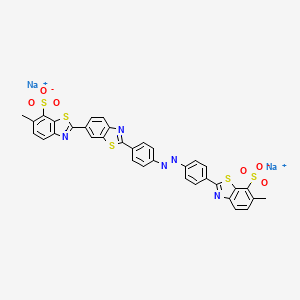
![2-[2-(Cyclopent-1-en-1-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14412232.png)
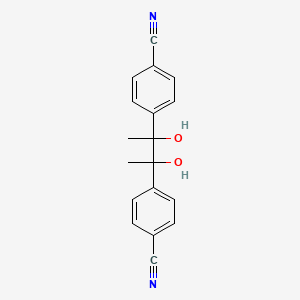


![2-[2,7-bis(2-ethyl-6-methylanilino)xanthen-10-ium-9-yl]benzoate](/img/structure/B14412276.png)
